4-amino-N~5~-(1,3-benzodioxol-5-ylmethyl)-N~3~-(2-chlorobenzyl)-1,2-thiazole-3,5-dicarboxamide
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Overview
Description
4-AMINO-N5-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N3-[(2-CHLOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzodioxole moiety, a chlorophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N5-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N3-[(2-CHLOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized by the condensation of catechol with formaldehyde under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be constructed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Coupling Reactions: The benzodioxole and thiazole intermediates are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of high-throughput screening for catalyst optimization can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N5-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N3-[(2-CHLOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-AMINO-N5-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N3-[(2-CHLOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-AMINO-N5-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N3-[(2-CHLOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors on the cell surface .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and are studied for their anticancer properties.
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted Compounds: These derivatives exhibit antioxidant activity and are structurally related to the target compound.
Uniqueness
4-AMINO-N5-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N3-[(2-CHLOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both benzodioxole and thiazole rings in the same molecule is relatively rare and contributes to its distinct properties.
Properties
Molecular Formula |
C20H17ClN4O4S |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
4-amino-5-N-(1,3-benzodioxol-5-ylmethyl)-3-N-[(2-chlorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C20H17ClN4O4S/c21-13-4-2-1-3-12(13)9-24-19(26)17-16(22)18(30-25-17)20(27)23-8-11-5-6-14-15(7-11)29-10-28-14/h1-7H,8-10,22H2,(H,23,27)(H,24,26) |
InChI Key |
BARMHWREWIXNFL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C(=NS3)C(=O)NCC4=CC=CC=C4Cl)N |
Origin of Product |
United States |
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